molecular formula C11H16N2OS B1366248 1-(3-Methoxypropyl)-3-phenylthiourea CAS No. 55409-87-5

1-(3-Methoxypropyl)-3-phenylthiourea

Cat. No.: B1366248
CAS No.: 55409-87-5
M. Wt: 224.32 g/mol
InChI Key: QUYXVLRMERMETF-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-phenylthiourea (MPPTU) is an organic compound with a wide range of scientific applications. It belongs to a class of compounds known as thioureas, which are compounds that contain a thiourea group (a sulfur atom connected to two nitrogen atoms). MPPTU has been used in numerous scientific fields, ranging from organic synthesis to biochemistry and pharmacology.

Scientific Research Applications

Corrosion Inhibition

1-(3-Methoxypropyl)-3-phenylthiourea and its derivatives have been studied for their role as corrosion inhibitors. In a study by Fouda and Hussein (2012), various phenylthiourea derivatives were evaluated as new inhibitors for the corrosion of carbon steel in HCl solution. Their results showed these derivatives to be mixed-type inhibitors, with inhibition efficiency increasing with concentration and decreasing with temperature rise. The adsorption process of these derivatives on carbon steel surfaces follows the Temkin adsorption isotherm, indicating their potential as effective corrosion inhibitors (Fouda & Hussein, 2012).

Chemical Synthesis and Characterization

In the realm of chemical synthesis and characterization, this compound derivatives have been extensively studied. For example, Lestard et al. (2015) synthesized 1-Benzyl-3-furoyl-1-phenylthiourea and characterized it using various spectroscopic techniques. Their research provides insights into the molecular stability and intermolecular interactions of this compound, highlighting its potential applications in chemical synthesis and drug development (Lestard et al., 2015).

Polymer Chemistry

The application of phenylthiourea derivatives in polymer chemistry is also noteworthy. Al-Awadi and Elsabee (1995) explored the pyrolysis of 1-methacryloyl-3-phenylthiourea and its polymer, providing valuable information about the rates and mechanisms of thermal decomposition, which is crucial for the development of new polymeric materials (Al-Awadi & Elsabee, 1995).

Biomedical Applications

This compound and its derivatives have been investigated for their potential in various biomedical applications. For example, research by Rahman et al. (2021) on unsymmetrical thiourea derivatives demonstrates their efficacy as enzyme inhibitors and mercury sensors, suggesting potential applications in medical diagnostics and therapeutics (Rahman et al., 2021).

Material Science

In material science, the use of phenylthiourea derivatives for corrosion control on metals like aluminium has been a subject of interest. Vasanthi, Ravikumar, and Selvaraj (2008) investigated the efficiency of simple phenylthiourea compounds in controlling aluminium corrosion in alkaline mediums. Their findings contribute to the development of more effective corrosion control methods in industrial applications (Vasanthi, Ravikumar, & Selvaraj, 2008).

Mechanism of Action

Mode of Action

As a potential carbonic anhydrase inhibitor, 1-(3-Methoxypropyl)-3-phenylthiourea may interact with its target by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition could disrupt the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase. The disruption of this reaction can lead to a decrease in intraocular pressure .

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it may impact the bicarbonate buffering system, which plays a crucial role in maintaining ph balance in the body .

Pharmacokinetics

Based on its structural similarity to brinzolamide , it may exhibit similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Brinzolamide is rapidly absorbed and extensively distributed . , suggesting that this compound might have similar characteristics.

Properties

IUPAC Name

1-(3-methoxypropyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-14-9-5-8-12-11(15)13-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYXVLRMERMETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408443
Record name 1-(3-methoxypropyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55409-87-5
Record name 1-(3-methoxypropyl)-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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